Ganoderic acid DM

Overview

Description

Ganoderic acid DM is a natural triterpenoid isolated from Ganoderma lucidum . It induces DNA damage, G1 cell cycle arrest, and apoptosis in human breast cancer cells . It also acts as a specific inhibitor of osteoclastogenesis .

Synthesis Analysis

Ganoderic acids are biosynthesized by G. lucidum using the mevalonate pathway (MVP) according to earlier biogenetic studies and isotope tracing experiments . Significant enzymes associated with the pathway were discovered through advanced molecular biology, which helped to shed light on the regulation of Ganoderic acid DM biosynthesis .Molecular Structure Analysis

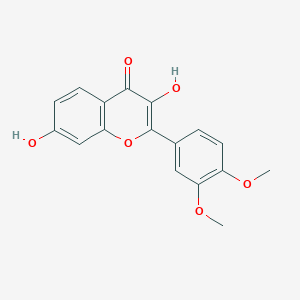

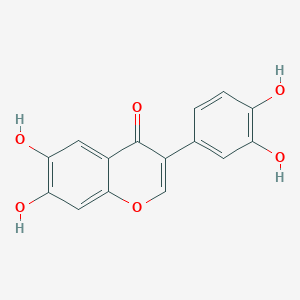

Ganoderic acid DM is a triterpenoid with the chemical formula C30H44O4 . Its exact mass is 468.32 and its molecular weight is 468.678 .Chemical Reactions Analysis

Ganoderic acids are products of the mevalonate pathway . They are triterpenes with four cyclic and two linear isoprenes . The elucidation of Ganoderic acid DM biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .Physical And Chemical Properties Analysis

Ganoderic acid DM is a triterpenoid with the chemical formula C30H44O4 . Its exact mass is 468.32 and its molecular weight is 468.678 .Scientific Research Applications

Anticancer Properties

Ganoderic acid DM has been recognized for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth. The compound’s ability to modulate key cellular pathways involved in cancer progression makes it a promising candidate for developing new cancer therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of Ganoderic acid DM are significant in the treatment of chronic inflammatory diseases. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators, which can help in conditions like arthritis and asthma .

Neuroprotective Effects

Studies suggest that Ganoderic acid DM may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may protect neuronal cells from oxidative stress and apoptosis, thus preserving cognitive functions .

Cardiovascular Health

Ganoderic acid DM has shown promise in promoting cardiovascular health by exerting anti-hypertensive and hypocholesterolemic effects. It may help in managing blood pressure and cholesterol levels, reducing the risk of heart disease .

Liver Protection

The hepatoprotective effects of Ganoderic acid DM make it valuable in preventing and treating liver diseases. It can help in combating hepatotoxicity by enhancing the liver’s antioxidant defense system and inhibiting fibrogenesis .

Antimicrobial Activity

Ganoderic acid DM exhibits antimicrobial activity against various bacterial and viral pathogens. This property is particularly useful in developing new antibiotics and antiviral drugs to combat resistant strains .

Metabolic Regulation

Research has highlighted the potential of Ganoderic acid DM in regulating metabolic disorders. It may have hypoglycemic effects and could play a role in managing diabetes and obesity by influencing glucose and lipid metabolism .

Gut Health

Ganoderic acid DM may also have a regulatory effect on gut flora, which is crucial for overall health. It can influence the composition of gut microbiota, thereby impacting digestive health and the immune system .

Mechanism of Action

Target of Action

Ganoderic acid DM, a representative triterpenoid isolated from Ganoderma lucidum, has been found to interact with tubulin , a protein that plays a crucial role in cell division . This interaction is significant as it can influence the process of cell division, which is a key factor in the growth and proliferation of cells.

Mode of Action

The interaction of Ganoderic acid DM with tubulin affects the assembly of tubulin polymers . This disruption in the assembly process can lead to changes in cell division, potentially leading to cytotoxic effects. The carbonyl group at C-3 of Ganoderic acid DM is essential for this cytotoxicity .

Biochemical Pathways

Ganoderic acid DM is a product of the mevalonate pathway . This pathway begins with acetyl-coenzyme A (Acetyl-CoA), which is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate . This pathway is crucial for the biosynthesis of terpenoids, including Ganoderic acid DM.

Pharmacokinetics

It’s known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . More research is needed to fully understand the ADME properties of Ganoderic acid DM and their impact on its bioavailability.

Result of Action

Ganoderic acid DM exhibits various biological activities. It has been found to have effects in hematological malignancies, involving the stimulation of immune response, macrophage-like differentiation, activation of the MAP-K pathway, an IL3-dependent cytotoxic action, induction of cytoprotective autophagy, and induction of apoptosis .

Action Environment

The biosynthesis of Ganoderic acid DM can be influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . Different signaling molecules such as ROS, Ca 2+, NO, H 2 S, cAMP, etc., are involved in Ganoderic acid DM biosynthesis regulation in response to these environmental factors . These signaling molecules can interact differently under different environmental stress, demonstrating the complexity of the signaling regulatory networks .

Safety and Hazards

When handling Ganoderic acid DM, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZZRIVAYGFSF-PIPDTRPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316309 | |

| Record name | Ganoderic acid DM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganoderic acid DM | |

CAS RN |

173075-45-1 | |

| Record name | Ganoderic acid DM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173075-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid DM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.